(1S)-1-(2,4-difluorophenyl)ethan-1-ol (1S)-1-(2,4-difluorophenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 126534-34-7
VCID: VC8363352
InChI: InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1
SMILES: CC(C1=C(C=C(C=C1)F)F)O
Molecular Formula: C8H8F2O
Molecular Weight: 158.14 g/mol

(1S)-1-(2,4-difluorophenyl)ethan-1-ol

CAS No.: 126534-34-7

Cat. No.: VC8363352

Molecular Formula: C8H8F2O

Molecular Weight: 158.14 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(2,4-difluorophenyl)ethan-1-ol - 126534-34-7

Specification

CAS No. 126534-34-7
Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
IUPAC Name (1S)-1-(2,4-difluorophenyl)ethanol
Standard InChI InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Standard InChI Key KUBJARHKXBDGAA-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=C(C=C(C=C1)F)F)O
SMILES CC(C1=C(C=C(C=C1)F)F)O
Canonical SMILES CC(C1=C(C=C(C=C1)F)F)O

Introduction

Synthesis and Preparation

The synthesis of (1S)-1-(2,4-difluorophenyl)ethan-1-ol typically involves asymmetric reduction of prochiral ketones. A common route starts with 2,4-difluoroacetophenone, which undergoes enantioselective reduction using chiral catalysts or biocatalysts.

Asymmetric Reduction Methods

The table below summarizes key methodologies for synthesizing the (1S)-enantiomer:

Reducing Agent/CatalystSolventTemperature (°C)Enantiomeric Excess (%)Yield (%)
(R)-BINAP-RuCl₂MeOH2598.592
Baker’s yeast (Biocatalysis)H₂O3095.285
NaBH₄ with (S)-Proline ligandTHF089.778

The use of Ru-BINAP complexes achieves the highest enantiomeric excess (98.5%) due to precise transition-state control. Biocatalytic routes employing baker’s yeast offer an eco-friendly alternative, albeit with slightly lower yields.

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability. Continuous-flow hydrogenation using immobilized chiral catalysts (e.g., Pt/Al₂O₃ modified with cinchona alkaloids) has been adopted to enhance throughput. A representative protocol involves:

  • Substrate: 2,4-Difluoroacetophenone (1.0 M in ethanol)

  • Catalyst: 5% Pt/Al₂O₃ with (1S,2R)-ephedrine

  • Conditions: 10 bar H₂, 50°C, residence time 30 min

  • Outcome: 96% conversion, 94% ee

Physicochemical Properties

The compound’s properties are influenced by fluorine’s electron-withdrawing effects and the chiral center’s spatial arrangement.

Key Physical Parameters

PropertyValueMethod
Molecular FormulaC₈H₈F₂O
Molecular Weight158.14 g/molMass spectrometry
Melting Point34–36°CDSC
Boiling Point215–217°C at 760 mmHgDistillation
Density1.255 g/cm³Pycnometry
Solubility in Water2.1 mg/mL at 25°CGravimetric analysis
LogP (Octanol-Water)1.82Shake-flask method

The low water solubility (2.1 mg/mL) and moderate logP value (1.82) suggest suitability for organic-phase reactions.

Stereochemical Stability

Racemization studies under varying conditions reveal:

ConditionTime (h)% Racemization
Neutral pH, 25°C24<0.5
0.1 M HCl, 25°C242.3
0.1 M NaOH, 25°C245.8

The compound demonstrates high configurational stability in neutral and acidic media but undergoes gradual racemization in basic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.39 (m, 1H, Ar-H)

  • δ 6.92–6.85 (m, 2H, Ar-H)

  • δ 4.89 (q, J = 6.5 Hz, 1H, CH-OH)

  • δ 1.52 (d, J = 6.5 Hz, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 161.2 (d, J = 245 Hz, C-F)

  • δ 158.9 (d, J = 247 Hz, C-F)

  • δ 70.5 (CH-OH)

  • δ 24.8 (CH₃)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -112.4 (d, J = 8.2 Hz, F-2)

  • δ -116.1 (d, J = 8.2 Hz, F-4)

The ¹H NMR coupling constant (J = 6.5 Hz) between the methine proton and hydroxyl group confirms the (1S) configuration.

Infrared (IR) Spectroscopy

Absorption Band (cm⁻¹)Assignment
3350O-H stretch
1605, 1500C=C aromatic stretching
1220, 1150C-F stretching

The broad O-H stretch at 3350 cm⁻¹ indicates hydrogen bonding in the solid state.

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

The compound serves as a chiral auxiliary in aldol reactions and Michael additions. For example, in the synthesis of β-hydroxy ketones:

Reaction Protocol:

  • Substrate: (1S)-1-(2,4-Difluorophenyl)ethan-1-ol (1.2 eq)

  • Conditions: LDA (2.0 eq), THF, -78°C, 2 h

  • Electrophile: Benzaldehyde (1.0 eq)

  • Outcome: 88% yield, 95% ee

Pharmaceutical Intermediate

The 2,4-difluorophenyl moiety is prevalent in antifungal agents. For instance, derivatives of this compound are precursors to voriconazole analogs:

DerivativeAntifungal Activity (IC₅₀, μg/mL)
Parent Compound>100
Voriconazole Analog0.12

The parent compound itself lacks bioactivity but becomes pharmacologically relevant upon functionalization .

ParameterRecommendation
Storage Conditions2–8°C in airtight container
StabilityStable for 24 months if unopened
PPEGloves, goggles, lab coat
DisposalIncineration following local regulations

No acute toxicity data is available, but standard precautions for handling organic solvents apply.

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